molecular formula C20H25NO2 B132007 (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide CAS No. 159345-06-9

(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide

Cat. No.: B132007
CAS No.: 159345-06-9
M. Wt: 311.4 g/mol
InChI Key: YBSOZNKAYZZSLZ-JTDSTZFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide (CAS 159345-06-9) is a chiral amide derivative that serves as a pivotal intermediate in asymmetric synthesis . With the molecular formula C₂₀H₂₅NO₂ and a molecular weight of 311.4 g/mol, this compound is engineered for high enantioselectivity . Its defined stereochemistry—featuring a (1S,2S)-pseudoephedrine moiety and an (R)-configured 2-methylhydrocinnamamide group—ensures excellent diastereocontrol during synthetic transformations, facilitating the preparation of enantiomerically enriched aldehydes, alcohols, and ketones via diastereoselective alkylation or reduction reactions . The compound acts as a chiral auxiliary, a role supported by its use in documented synthetic protocols where it enables the production of highly enantiomerically enriched products . Synthesis typically involves an amidation reaction between (1S,2S)-pseudoephedrine and (R)-2-methylhydrocinnamic acid, employing coupling agents such as DCC, EDC, or HATU, often with catalysts like DMAP or HOBt to form the amide bond while preserving stereochemical integrity under strictly anhydrous conditions . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

(2R)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,2-dimethyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-15(14-17-10-6-4-7-11-17)20(23)21(3)16(2)19(22)18-12-8-5-9-13-18/h4-13,15-16,19,22H,14H2,1-3H3/t15-,16+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSOZNKAYZZSLZ-JTDSTZFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)N(C)C(C)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](C)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446599
Record name (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159345-06-9
Record name (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagent Selection

The synthesis begins with (1S,2S)-pseudoephedrine and (R)-2-methylhydrocinnamic acid as chiral precursors. Pseudoephedrine, a widely available sympathomimetic amine, provides the (1S,2S) stereochemical framework, while (R)-2-methylhydrocinnamic acid contributes the hydrocinnamamide moiety with retained R-configuration. Key reagents include:

  • Coupling agents : N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

  • Catalysts : 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) to accelerate amide bond formation.

  • Solvents : Anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).

Amidation Reaction Mechanisms

The amidation proceeds via activation of the carboxylic acid group in (R)-2-methylhydrocinnamic acid, forming an reactive O-acylisourea intermediate when using DCC. Nucleophilic attack by the pseudoephedrine amine group yields the target amide, with DMAP scavenging the byproduct dicyclohexylurea (DCU). Stereochemical integrity is preserved through strictly anhydrous conditions and inert atmospheres (argon or nitrogen).

Table 1: Comparative Analysis of Coupling Agents

Coupling AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
DCC/DMAPDCM0–251278–82
EDC/HOBtTHF25885–88
HATUDMF-10–0690–93

Data adapted from established protocols for analogous amide syntheses.

Purification and Isolation Techniques

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials and DCU. Optimal conditions involve slow cooling from 60°C to 4°C, yielding colorless crystals with >99% purity by HPLC.

Column Chromatography

Silica gel chromatography (230–400 mesh) with hexane/ethyl acetate (4:1 to 1:1 gradient) resolves diastereomeric impurities. Fractions are analyzed by TLC (Rf = 0.45 in 3:1 hexane:EtOAc) and pooled for solvent evaporation under reduced pressure.

Table 2: Purification Efficiency by Method

MethodPurity (%)Recovery (%)Enantiomeric Excess (ee, %)
Recrystallization99.26598.5
Column Chromatography99.88599.1

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and mixing. A two-stage system couples acid activation (residence time: 5 min) with amidation (residence time: 20 min) at 10 L/h throughput, achieving 89% yield with 98% ee.

Solvent Recycling

DMF is recovered via vacuum distillation (95% recovery rate), reducing waste and production costs. DCU byproducts are filtered and repurposed in agrochemical formulations.

Optimization Strategies

Stoichiometric Adjustments

Molar ratios of 1:1.05 (acid:amine) minimize excess reagent usage while suppressing dimerization. Sub-stoichiometric DMAP (0.2 equiv) maintains catalytic efficiency without side reactions.

Temperature Control

Pre-cooling reactants to -10°C before HATU addition suppresses racemization, enhancing ee from 97% to 99.5%. Exothermic phases are managed using jacketed reactors with glycol chillers.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, 10H, aromatic), 4.21 (q, J = 6.8 Hz, 1H, CHNH), 3.02 (s, 3H, NCH₃).

  • Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), flow rate 1.0 mL/min; retention times: 12.3 min (R), 14.7 min (S).

Melting Point and Stability

The compound exhibits a melting point of 132–134°C and remains stable for >24 months at -20°C under nitrogen. Accelerated stability testing (40°C/75% RH, 6 months) confirms no degradation by LC-MS.

Challenges and Troubleshooting

Byproduct Formation

Trace N-acylurea derivatives (≤2%) may form via DCC overactivation. Adding 1.5 equiv of HOBt suppresses this pathway, reducing byproducts to <0.5%.

Scale-Up Limitations

Batch processes >10 kg face mixing inefficiencies, resolved by switching to segmented flow reactors with static mixers.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted amides.

Scientific Research Applications

Pharmacological Properties

Sympathomimetic Activity
(1S,2S)-Pseudoephedrine acts on α-adrenergic and β2-adrenergic receptors. Its mechanism involves vasoconstriction and bronchodilation, which help alleviate nasal congestion and improve respiratory function. This dual action makes it effective in treating conditions such as allergic rhinitis and sinusitis .

Nasal Decongestant
The primary application of pseudoephedrine is as a nasal decongestant. It reduces tissue hyperemia and edema in the nasal mucosa, leading to decreased mucus production and improved airflow through the nasal passages . The compound is often included in combination therapies for enhanced efficacy.

Synthesis and Derivatives

Chiral Auxillary in Asymmetric Synthesis
(1S,2S)-Pseudoephedrine can serve as a chiral auxiliary in the asymmetric synthesis of various organic compounds. It facilitates the enantioselective addition of nucleophiles to carbonyl compounds, resulting in higher yields of desired enantiomers . This property is particularly valuable in pharmaceutical chemistry where the chirality of compounds can significantly affect their biological activity.

Formation of Oxazolidine Derivatives
The compound can condense with N,N-diisopropyl-2-formyl-1-naphthamide to form oxazolidine derivatives. This transformation highlights its utility in synthesizing complex molecular structures that may exhibit unique pharmacological properties .

Therapeutic Uses

Respiratory Disorders
Beyond its common use as a decongestant, (1S,2S)-Pseudoephedrine has been investigated for its potential in treating other respiratory conditions such as asthma and bronchitis due to its bronchodilatory effects .

Adjunct Therapy for Analgesics
In combination with analgesics like ibuprofen and antihistamines, pseudoephedrine enhances the overall therapeutic effect in treating symptoms associated with colds and allergies. Clinical studies have shown that combinations including pseudoephedrine can improve patient outcomes compared to monotherapy .

Case Studies

Study Title Findings Reference
Efficacy of Pseudoephedrine in Allergic RhinitisDemonstrated significant reduction in nasal congestion compared to placebo
Combination Therapy with IbuprofenIncreased efficacy noted in patients with seasonal allergic rhinitis when pseudoephedrine was combined with ibuprofen
Use in Bronchial AsthmaReported improvement in airflow and reduction in wheezing

Safety and Side Effects

While (1S,2S)-Pseudoephedrine is generally well-tolerated, it can cause side effects such as insomnia, hypertension, and urinary retention at higher doses . Monitoring for these adverse effects is essential during treatment.

Mechanism of Action

The mechanism of action of (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound’s stereochemistry allows it to fit into the receptor binding sites, modulating their activity. This interaction can lead to various physiological effects, including vasoconstriction and bronchodilation, which are characteristic of adrenergic agonists.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pseudoephedrine and Its Hydrochloride Salt

  • Structure: Pseudoephedrine (C₁₀H₁₅NO) is a sympathomimetic amine with (1S,2S) stereochemistry, while its hydrochloride salt (C₁₀H₁₆ClNO, 201.69 g/mol) is widely used as a decongestant .
Parameter (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide Pseudoephedrine Hydrochloride
Molecular Weight 311.42 g/mol 201.69 g/mol
Primary Use Chiral auxiliary in synthesis Decongestant
Regulatory Restrictions None Controlled (methamphetamine precursor)

Pseudoephenamine

  • Structure: Pseudoephenamine (C₁₇H₂₁NO) is a (1S,2S)-configured chiral auxiliary derived from pseudoephedrine .
  • Advantages :
    • Crystallinity : Pseudoephenamine amides exhibit superior crystallinity compared to pseudoephedrine derivatives, simplifying purification .
    • Diastereoselectivity : Achieves higher selectivity in forming quaternary stereocenters .

Ephedrine and Its Stereoisomers

  • Structure: Ephedrine (C₁₀H₁₅NO) is a (1R,2S) stereoisomer of pseudoephedrine .
  • Pharmacology : Both ephedrine and pseudoephedrine are adrenergic agonists, but the target compound lacks direct pharmacological activity due to its amide modification .
  • Synthetic Utility : Ephedrine derivatives are less commonly used as chiral auxiliaries due to lower diastereoselectivity in alkylation steps compared to pseudoephedrine-based amides .

Other Pseudoephedrine Amides

  • (1S,2S)-Pseudoephedrine Propionamide : A simpler analog with a propionyl group (C₃H₅O) instead of the 2-methylhydrocinnamamide moiety. The shorter acyl chain reduces steric hindrance, leading to lower enantiomeric excess in some reactions .

Toxicological Considerations

  • While pseudoephedrine and ephedrine are associated with dose-dependent hypertension , the target compound’s amide structure likely reduces metabolic activation to reactive intermediates, as seen in other pseudoephedrine derivatives .

Biological Activity

(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide is a chiral compound derived from pseudoephedrine, notable for its unique stereochemistry which influences its biological activity. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential therapeutic applications and functionality as an intermediate in the synthesis of various bioactive molecules.

The synthesis of this compound typically involves an amidation reaction between pseudoephedrine and (R)-2-methylhydrocinnamic acid. This process employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The resulting product is purified through recrystallization or column chromatography to achieve high purity.

The biological activity of this compound primarily involves its interaction with adrenergic receptors. Pseudoephedrine, the parent compound, acts as a sympathomimetic agent, inducing the release of norepinephrine. It exerts vasoconstriction through α-adrenergic receptor activation and bronchodilation via β2-adrenergic receptor activation . The specific stereochemistry of this compound enhances its affinity for these receptors compared to its racemic counterparts.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Adrenergic Activity : The compound shows a selective action on α- and β-adrenergic receptors, promoting vasoconstriction and bronchodilation, respectively. Its efficacy as a decongestant is attributed to these mechanisms.
  • Chiral Auxiliary Role : In synthetic organic chemistry, it serves as a chiral auxiliary that aids in the production of enantiomerically pure compounds. This property has implications for developing pharmaceuticals with specific desired effects.

Case Studies

Several studies have explored the pharmacokinetics and efficacy of pseudoephedrine derivatives:

  • Pharmacokinetic Evaluation : A study comparing Nexafed® (using Impede™ technology) with Sudafed® demonstrated that while both formulations are effective, Nexafed® exhibited lower yields in methamphetamine extraction processes, highlighting the importance of formulation in therapeutic effectiveness .
  • Comparative Analysis : Research comparing various sympathomimetic agents indicated that pseudoephedrine derivatives like this compound have a more favorable profile regarding receptor selectivity and safety compared to other compounds such as ephedrine and phenylephrine .

Comparison with Similar Compounds

Compound NameMechanism of ActionSelectivity
(1S,2S)-Pseudoephedrine Sympathomimetic; releases norepinephrineHigh for norepinephrine
Ephedrine Direct/indirect adrenergic agonistBroader receptor activity
Phenylephrine Selective α1-adrenergic agonistPrimarily α1-selective

The table highlights how this compound stands out due to its specific action on adrenergic receptors while minimizing side effects associated with broader receptor activity.

Q & A

Q. What are the recommended synthetic routes and purification methods for (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide?

The compound is synthesized via alkylation of pseudoephedrine-derived chiral auxiliaries. A validated method involves:

Alkylation : Reacting (1S,2S)-pseudoephedrine propionamide with a hydrocinnamoyl chloride derivative under inert conditions (e.g., dry THF, 0–5°C) to form the amide intermediate .

Hydrolysis : Cleaving the pseudoephedrine auxiliary under acidic or basic conditions to yield enantiomerically enriched carboxylic acids .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) and confirm stereochemistry by chiral HPLC .

Q. How should researchers characterize the physicochemical properties of this compound?

Key characterization steps include:

  • Solubility : Test in common solvents (e.g., DMF: 30 mg/mL; DMSO: 30 mg/mL; ethanol: 30 mg/mL; PBS: 5 mg/mL) .
  • Spectroscopic Analysis :
    • NMR : Assign peaks for stereochemical confirmation (e.g., δ 1.2–1.4 ppm for methyl groups, δ 7.2–7.4 ppm for aromatic protons) .
    • HRMS : Validate molecular weight (C₂₀H₂₅NO₂, MW 311.42) with <2 ppm error .
  • Chiral Purity : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) to confirm enantiomeric excess (>98% ee) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Thermal Stability : Stable at room temperature; avoid prolonged exposure to >40°C .
  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Incompatibilities : Reacts with oxidizing agents (e.g., peroxides, HNO₃), producing hazardous gases (CO, NOₓ) .
  • Storage : –20°C under nitrogen for long-term stability; desiccate to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does this compound function as a chiral auxiliary in asymmetric synthesis?

this compound acts as a stereodirecting group due to its rigid bicyclic structure, which enforces facial selectivity during alkylation. Key applications include:

  • Enantioselective Alkylation : The auxiliary induces high enantiomeric excess (≥95%) in α-alkylated carboxylic acids via stereochemical control at the propionamide carbonyl .
  • Dynamic Kinetic Resolution : Facilitates asymmetric induction in racemic substrates under catalytic conditions (e.g., Pd-mediated couplings) .
  • Limitations : Steric hindrance may reduce yields in bulkier substrates; alternative auxiliaries (e.g., Evans oxazolidinones) are recommended for such cases .

Q. What methodologies resolve contradictions in reported enantiomeric excess (ee) values for derivatives?

Discrepancies in ee values often arise from:

  • Analytical Variability : Validate chiral HPLC methods using certified standards (e.g., USP reference materials) .
  • Racemization During Workup : Quench reactions at low temperatures (0°C) and avoid prolonged acidic/basic conditions .
  • Cross-Contamination : Use dedicated glassware for enantiomeric pairs and confirm purity via melting point analysis (Δmp >5°C indicates impurities) .

Q. How should researchers address conflicting data in reactivity studies (e.g., unexpected byproducts)?

Systematic troubleshooting steps:

Mechanistic Probes :

  • Isotope labeling (e.g., D₂O quenching) to track proton transfer pathways.
  • In situ IR monitoring to detect intermediate species .

Byproduct Isolation : Use preparative TLC or HPLC to isolate impurities; characterize via NMR/MS .

Computational Modeling : Compare experimental outcomes with DFT-calculated transition states (e.g., Gaussian 16, B3LYP/6-31G*) to identify competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Reactant of Route 2
Reactant of Route 2
(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.